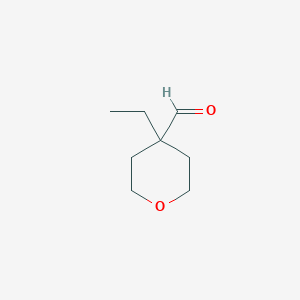

4-Ethyloxane-4-carbaldehyde

Description

4-Ethyloxane-4-carbaldehyde is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with an ethyl group and a carbaldehyde moiety at the 4-position. Its molecular formula is C₈H₁₄O₂, combining the hydrophobicity of the ethyl group with the electrophilic reactivity of the aldehyde functional group.

Properties

IUPAC Name |

4-ethyloxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIWAUWUZJZSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloxane-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-ethyloxane using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under anhydrous conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, 4-Ethyloxane-4-carbaldehyde can be produced via the catalytic oxidation of 4-ethyloxane using supported metal catalysts such as palladium or platinum. The reaction is carried out in a continuous flow reactor, allowing for efficient production and easy scalability.

Types of Reactions:

Oxidation: 4-Ethyloxane-4-carbaldehyde can be further oxidized to 4-ethyloxane-4-carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-ethyloxane-4-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

- 4-Ethyloxane-4-carboxylic acid (oxidation)

- 4-Ethyloxane-4-methanol (reduction)

- Various substituted derivatives (substitution)

Scientific Research Applications

4-Ethyloxane-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.

Medicine: 4-Ethyloxane-4-carbaldehyde derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It serves as a precursor in the manufacture of fine chemicals and specialty materials, such as fragrances and flavorings.

Mechanism of Action

The mechanism of action of 4-Ethyloxane-4-carbaldehyde primarily involves its aldehyde functional group. The aldehyde can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. In biological systems, it can form Schiff bases with amino groups in proteins, potentially altering their function and activity. The compound’s reactivity with nucleophiles makes it a valuable tool in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structurally related compounds and their distinguishing features:

Physicochemical Properties

- Polarity : The oxygen atom in the tetrahydropyran ring increases polarity compared to cyclohexane analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Boiling Point : Cyclohexane derivatives (e.g., (1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde) typically exhibit higher boiling points due to increased molecular weight and reduced ring strain compared to oxane-based compounds .

Research Findings and Data Gaps

While data on 4-Ethyloxane-4-carbaldehyde itself are sparse, studies on its analogs suggest:

- Thermodynamic Stability: Cyclohexane carbaldehydes exhibit higher thermal stability due to their non-polar rings, whereas oxane derivatives may decompose at lower temperatures due to ring strain .

Further research is needed to characterize 4-Ethyloxane-4-carbaldehyde’s spectroscopic data (e.g., NMR, IR) and optimize its synthetic protocols.

Biological Activity

4-Ethyloxane-4-carbaldehyde, also known as 2-ethyloxane-4-carbaldehyde, is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a tetrahydropyran ring with an aldehyde functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of 4-ethyloxane-4-carbaldehyde, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties.

- Molecular Formula : C₇H₁₄O

- Molecular Weight : Approximately 114.14 g/mol

- InChI Key : CXLGNJCMPWUZKM-UHFFFAOYSA-N

The compound's structure allows it to engage in various chemical reactions, particularly due to the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that 4-ethyloxane-4-carbaldehyde and its derivatives exhibit notable antimicrobial properties. A study focusing on similar aldehyde compounds demonstrated significant inhibition of bacterial growth against various strains, suggesting that the aldehyde functionality may enhance interaction with microbial cell walls or membranes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

These results indicate that 4-ethyloxane-4-carbaldehyde could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This effect is attributed to the ability of the aldehyde group to modulate signaling pathways involved in inflammation.

The biological activity of 4-ethyloxane-4-carbaldehyde is primarily linked to its electrophilic nature. The aldehyde group can interact with nucleophilic sites on proteins, leading to modifications that alter protein function. This mechanism is crucial for its antimicrobial and anti-inflammatory effects, as it may disrupt microbial metabolism and modulate immune responses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several aldehydes, including 4-ethyloxane-4-carbaldehyde, against common pathogens. The study reported that this compound exhibited a higher inhibition rate compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Response

In another investigation, researchers assessed the anti-inflammatory effects of 4-ethyloxane-4-carbaldehyde in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers in treated groups compared to controls. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.